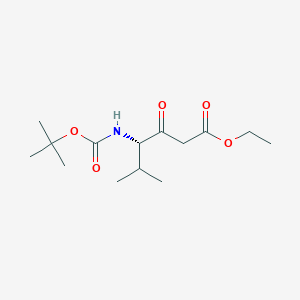

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate, also known as (S)-ethyl 4-(tert-butoxycarbonylamino)-5-methyl-3-oxohexanoate, is a synthetic molecule used in organic chemistry. It is a versatile building block for organic synthesis and has a wide range of applications in the synthesis of pharmaceuticals, diagnostic agents, and other organic compounds.

Applications De Recherche Scientifique

Enantioselective Synthesis and Catalysis

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate plays a critical role in enantioselective synthesis, a branch of organic chemistry that focuses on creating chiral molecules. It has been utilized in the synthesis of complex molecular structures, such as oxazole subunits in macrocyclic azole peptides, through Pd-catalyzed amide coupling and subsequent reactions, providing an efficient method for obtaining these compounds without racemization (Magata et al., 2017).

Chemical Reactions and Molecular Structure Analysis

This compound is involved in various chemical reactions that lead to the formation of diverse molecular structures. For example, its derivatives have been used to understand the conformational preferences of certain cyclohexanones and to study the effects of different substituents on molecular conformation (Denmark et al., 1990). Such studies contribute to a deeper understanding of molecular behavior, which is essential in fields like drug design and materials science.

Synthesis of Bioactive Compounds

In pharmaceutical research, (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate has been used as a building block for synthesizing bioactive compounds. For instance, it has been instrumental in preparing orthogonally protected amino acids for the synthesis of edeine analogs, which are significant in medicinal chemistry (Czajgucki et al., 2003).

Development of Novel Polymers and Materials

This compound has been used in the synthesis of novel monomers and polymers. The creation of branched monomers for the development of cascade polymers, where the compound contributes to the formation of structures with specific physical and chemical properties, is one example of its application in materials science (Newkome et al., 1991).

Exploration of Reaction Mechanisms

Its derivatives are also used to explore various reaction mechanisms. Studies have investigated the behavior of this compound in reactions like cycloadditions and the formation of pyrroles and other heterocycles, which are important in organic synthesis and the development of new pharmaceutical agents (Rossi et al., 2007).

Propriétés

IUPAC Name |

ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRIEHSFZCLGIB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)